Structural Differentiation: 3-Methoxyphenyl vs. 2-Methoxyphenyl Amide Regioisomer
The 3-methoxyphenyl amide substituent present in the target compound represents a specific regioisomeric choice. When this 3-methoxyphenyl group is incorporated into an analogous thiazole-sulfonamide-acetamide scaffold, the resulting compound (COX-2-IN-8, sharing the identical molecular formula C₁₉H₁₉N₃O₄S₂) exhibits COX-2 inhibitory activity with an IC₅₀ of 6.585 μM, demonstrating higher COX-2 selectivity than the clinical comparator celecoxib [1]. The positional isomer (2-methoxyphenyl variant, CAS 1170162-60-3) has a different molecular topology as confirmed by SMILES comparison, and no COX-2 activity has been reported for this isomer, suggesting that the methoxy position (meta vs. ortho) can be a critical determinant of pharmacological activity within this scaffold . This establishes the 3-methoxyphenyl substitution as a non-trivial structural feature with demonstrated pharmacological relevance in related systems.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct COX-2 data available for CAS 921927-00-6; predicted to share pharmacophore features with COX-2-IN-8 based on identical scaffold and 3-methoxyphenyl substitution pattern |
| Comparator Or Baseline | COX-2-IN-8 (same scaffold, C₁₉H₁₉N₃O₄S₂): COX-2 IC₅₀ = 6.585 μM. Celecoxib: comparator with lower COX-2 selectivity [1]. 2-Methoxyphenyl regioisomer (CAS 1170162-60-3): no COX-2 activity reported . |
| Quantified Difference | COX-2-IN-8 vs. 2-methoxyphenyl isomer: qualitative difference (active vs. unreported). COX-2-IN-8 vs. celecoxib: ~5.7-fold selectivity advantage for COX-2 over COX-1 [1]. |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay; celecoxib as reference standard. Assay details per Abdellatif et al. primary publication. |
Why This Matters
Demonstrates that the 3-methoxyphenyl group, when paired with the thiazole-sulfonamide-acetamide scaffold, is associated with measurable, selective pharmacological activity, making the target compound a legitimate candidate for COX-2 or CTPS1/2 screening where the 2-methoxy or unsubstituted phenyl variants would be structurally inappropriate negative controls.
- [1] Abdellatif KRA, et al. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study. Data for COX-2-IN-8. COX-2-IN-8 product page, PeptideDB. View Source
